molecular formula C22H23FN4O3S B10953304 N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide

N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B10953304
M. Wt: 442.5 g/mol
InChI Key: ZJQAHAKRMWBCRL-UHFFFAOYSA-N
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Description

N-[3-(AMINOCARBONYL)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL]-1-[(2-FLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hexahydrocycloocta[b]thiophene ring, a pyrazole ring, and a fluorophenoxy group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-[3-(AMINOCARBONYL)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL]-1-[(2-FLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves multiple steps, including the formation of the hexahydrocycloocta[b]thiophene ring and the subsequent attachment of the pyrazole and fluorophenoxy groups. The synthetic route typically starts with the preparation of the hexahydrocycloocta[b]thiophene intermediate, followed by the introduction of the pyrazole ring through a cyclization reaction. The final step involves the attachment of the fluorophenoxy group via a nucleophilic substitution reaction. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

N-[3-(AMINOCARBONYL)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL]-1-[(2-FLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups attached to the core structure.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as a bioactive molecule with applications in drug discovery and development. In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders. Additionally, it has industrial applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(AMINOCARBONYL)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL]-1-[(2-FLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anti-cancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

N-[3-(AMINOCARBONYL)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL]-1-[(2-FLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as those containing hexahydrocycloocta[b]thiophene or pyrazole rings. Similar compounds include N-[3-(AMINOCARBONYL)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL]-1H-PYRAZOLE-3-CARBOXAMIDE and N-[3-(AMINOCARBONYL)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL]-1-[(2-CHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE. The uniqueness of N-[3-(AMINOCARBONYL)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL]-1-[(2-FLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C22H23FN4O3S

Molecular Weight

442.5 g/mol

IUPAC Name

N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-1-[(2-fluorophenoxy)methyl]pyrazole-3-carboxamide

InChI

InChI=1S/C22H23FN4O3S/c23-15-8-5-6-9-17(15)30-13-27-12-11-16(26-27)21(29)25-22-19(20(24)28)14-7-3-1-2-4-10-18(14)31-22/h5-6,8-9,11-12H,1-4,7,10,13H2,(H2,24,28)(H,25,29)

InChI Key

ZJQAHAKRMWBCRL-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2=C(CC1)C(=C(S2)NC(=O)C3=NN(C=C3)COC4=CC=CC=C4F)C(=O)N

Origin of Product

United States

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